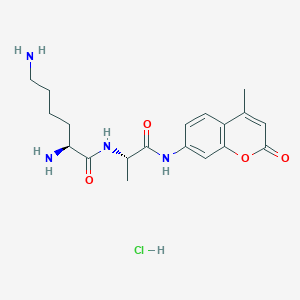
L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it produces a fluorescent signal when cleaved by specific enzymes. This property makes it valuable in various assays to study enzyme activity, particularly in the fields of biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride involves several steps:
Coupling Reaction: The initial step involves coupling 7-amido-4-methylcoumarin with a peptide sequence containing lysine and alanine. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Formation of Dihydrochloride Salt: The final step involves converting the purified compound into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar steps but on a larger scale. Automated synthesizers and large-scale purification systems are used to ensure consistency and high yield.
化学反応の分析
Types of Reactions
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteolytic enzymes such as plasmin and tissue plasminogen activator.
Common Reagents and Conditions
Enzymes: Plasmin, tissue plasminogen activator.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products Formed
The enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride results in the release of 7-amido-4-methylcoumarin, which emits a fluorescent signal detectable by fluorometric assays.
科学的研究の応用
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is extensively used in scientific research due to its fluorogenic properties:
Biochemistry: Used in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: Employed in assays to study gene expression and protein function.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to ensure the activity of enzyme-based products.
作用機序
The compound exerts its effects through enzymatic cleavage. When Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is cleaved by a specific enzyme, it releases 7-amido-4-methylcoumarin, which fluoresces. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are typically proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond in the substrate.
類似化合物との比較
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique due to its specific peptide sequence and fluorogenic properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteolytic enzymes.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Used in assays for serine proteases.
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Employed in studies of chymotrypsin-like proteases.
Each of these compounds has a unique peptide sequence that makes it specific for different enzymes, highlighting the versatility and specificity of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride in biochemical research.
特性
CAS番号 |
201853-24-9 |
|---|---|
分子式 |
C19H27ClN4O4 |
分子量 |
410.9 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H/t12-,15-;/m0./s1 |
InChIキー |
QVNOSBVSNUNYME-NXCSSKFKSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N.Cl |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
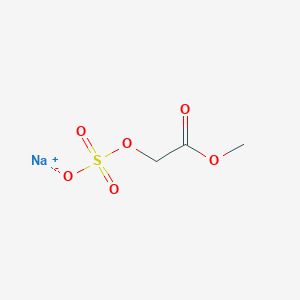
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)


![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
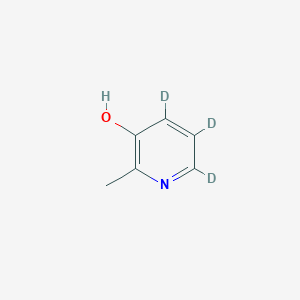
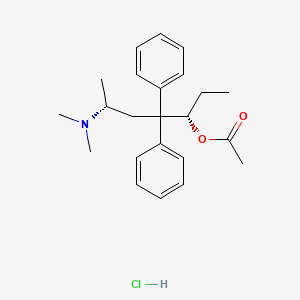
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)


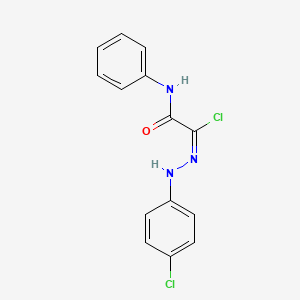
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
